1H-Indole, 3,3'-methylenebis[1,2-dimethyl-
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Overview
Description
1H-Indole, 3,3’-methylenebis[1,2-dimethyl-] is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, playing crucial roles in biological systems. This particular compound is characterized by its unique structure, which includes two indole units connected by a methylene bridge, each substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3,3’-methylenebis[1,2-dimethyl-] can be achieved through several methods. One common approach involves the reaction of indole with p-toluenesulfonic acid . Another method includes the use of isatin and 3,3’-diaminodiphenylmethane in ethanol under reflux conditions . These methods highlight the versatility and adaptability of synthetic routes for indole derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3,3’-methylenebis[1,2-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxindoles, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert indoles to indolines, which are useful in the synthesis of complex molecules.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid and chromic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, each with significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
1H-Indole, 3,3’-methylenebis[1,2-dimethyl-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-methylenebis[1,2-dimethyl-] involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The methylene bridge and methyl substitutions enhance its binding affinity and specificity, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of active molecules.
1H-Indole-2,3-dione (Isatin): Used extensively in organic synthesis due to its versatility.
1,3-Dimethylindole: A simpler indole derivative with applications in various chemical reactions.
Uniqueness: 1H-Indole, 3,3’-methylenebis[1,2-dimethyl-] stands out due to its dual indole structure connected by a methylene bridge, which imparts unique chemical and biological properties.
Properties
CAS No. |
102660-41-3 |
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Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-[(1,2-dimethylindol-3-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C21H22N2/c1-14-18(16-9-5-7-11-20(16)22(14)3)13-19-15(2)23(4)21-12-8-6-10-17(19)21/h5-12H,13H2,1-4H3 |
InChI Key |
NDHBRUABALENBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CC3=C(N(C4=CC=CC=C43)C)C |
Origin of Product |
United States |
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